

Spectroscopic and Chromatographic Analysis of Dibenzoylmethane: A Technical Guide

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Compound of Interest

Compound Name: *1,3-diphenylpropane-1,3-dione*

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Introduction

Dibenzoylmethane (DBM), a β -diketone with the chemical formula $(C_6H_5CO)_2CH_2$, is a compound of significant interest in various scientific fields, including organic synthesis, coordination chemistry, and materials science.^[1] Notably, DBM serves as a crucial building block and is recognized for its role as a UV absorber.^{[1][2]} A key characteristic of dibenzoylmethane is its existence in a dynamic equilibrium between its keto and enol tautomers in solution. The enol form is generally more stable due to the formation of a six-membered ring through intramolecular hydrogen bonding.^[1] This technical guide provides an in-depth overview of the spectroscopic data for dibenzoylmethane, including 1H NMR, ^{13}C NMR, IR, and UV-Vis data, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for dibenzoylmethane in structured tables for easy reference and comparison.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful technique for elucidating the tautomeric equilibrium of dibenzoylmethane. The chemical shifts (δ) are reported in parts per million (ppm).

Tautomer	Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Solvent
Enol	OH	~17.0	s (broad)	1H	CDCl ₃
CH (enol)	~6.8	s	1H	CDCl ₃	
Ar-H	7.4 - 8.0	m	10H	CDCl ₃	
Keto	CH ₂	~4.8	s	2H	CDCl ₃
Ar-H	7.4 - 8.0	m	10H	CDCl ₃	

Note: The signals for the aromatic protons of both tautomers often overlap.

The exact chemical shifts can vary depending on the solvent and concentration

[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of dibenzoylmethane.

Tautomer	Assignment	Chemical Shift (δ) (ppm)	Solvent
Enol	C=O	~185	CDCl ₃
C-Ar (quaternary)	~135	CDCl ₃	
C-Ar (CH)	127 - 133	CDCl ₃	
CH (enol)	~93	CDCl ₃	
Keto	C=O	~200	CDCl ₃
C-Ar (quaternary)	~137	CDCl ₃	
C-Ar (CH)	128 - 134	CDCl ₃	
CH ₂	~55	CDCl ₃	

Note: The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl rings.^[1] The signal for the enolic carbon has been reported at δ 155.5 ppm in DMSO.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in dibenzoylmethane. The main absorption bands are presented below.

Wavenumber (cm ⁻¹)	Assignment
~3420	O-H stretch (enol)
~1630	C=O stretch (keto)
1500 - 1600	C=C aromatic and enol C=C stretches
1300 - 1500	C-H bends
680 - 900	Aromatic C-H out-of-plane bends

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly relevant for its application as a UV absorber.

Compound	λ_{max} (nm)	Molar Extinction	
		Coefficient (ϵ) (M ⁻¹ cm ⁻¹)	Solvent
Dibenzoylmethane	~343 - 350	Data not readily available	Ethanol

The enol form is responsible for the strong absorption in the UVA range.^[3] The keto form has a principal absorption band in the UVC region around 260 nm.^[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of dibenzoylmethane.[1]

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of dibenzoylmethane.[1]
- Transfer the solid to a clean, dry NMR tube.[1]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[1]
- Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.[1]
- If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[1]

2. Instrument Setup and ^1H NMR Acquisition:

- Insert the NMR tube into the spinner turbine and place it in the spectrometer.[1]
- Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]
- ^1H Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]
 - Number of Scans (ns): 8 to 16 scans.[1]
 - Relaxation Delay (d1): 1-2 seconds.[1]
 - Acquisition Time (aq): 3-4 seconds.[1]
 - Spectral Width (sw): Approximately 16 ppm, centered around 8 ppm.[1]

3. Instrument Setup and ^{13}C NMR Acquisition:

- Tune the probe for the ^{13}C frequency.[1]

- ^{13}C Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').[\[1\]](#)
- Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[\[1\]](#)
- Relaxation Delay (d1): 2 seconds.[\[1\]](#)
- Acquisition Time (aq): 1-2 seconds.[\[1\]](#)
- Spectral Width (sw): Approximately 220 ppm, centered around 110 ppm.[\[1\]](#)

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).[\[1\]](#)
- Correct the phase and baseline of the spectrum.[\[1\]](#)
- Calibrate the chemical shift scale. For CDCl_3 , reference the residual solvent peak to 7.26 ppm for ^1H and 77.16 ppm for ^{13}C .[\[1\]](#)
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the keto and enol forms.[\[1\]](#)

IR Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of solid dibenzoylmethane.

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dibenzoylmethane with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum of dibenzoylmethane in solution.

1. Sample Preparation:

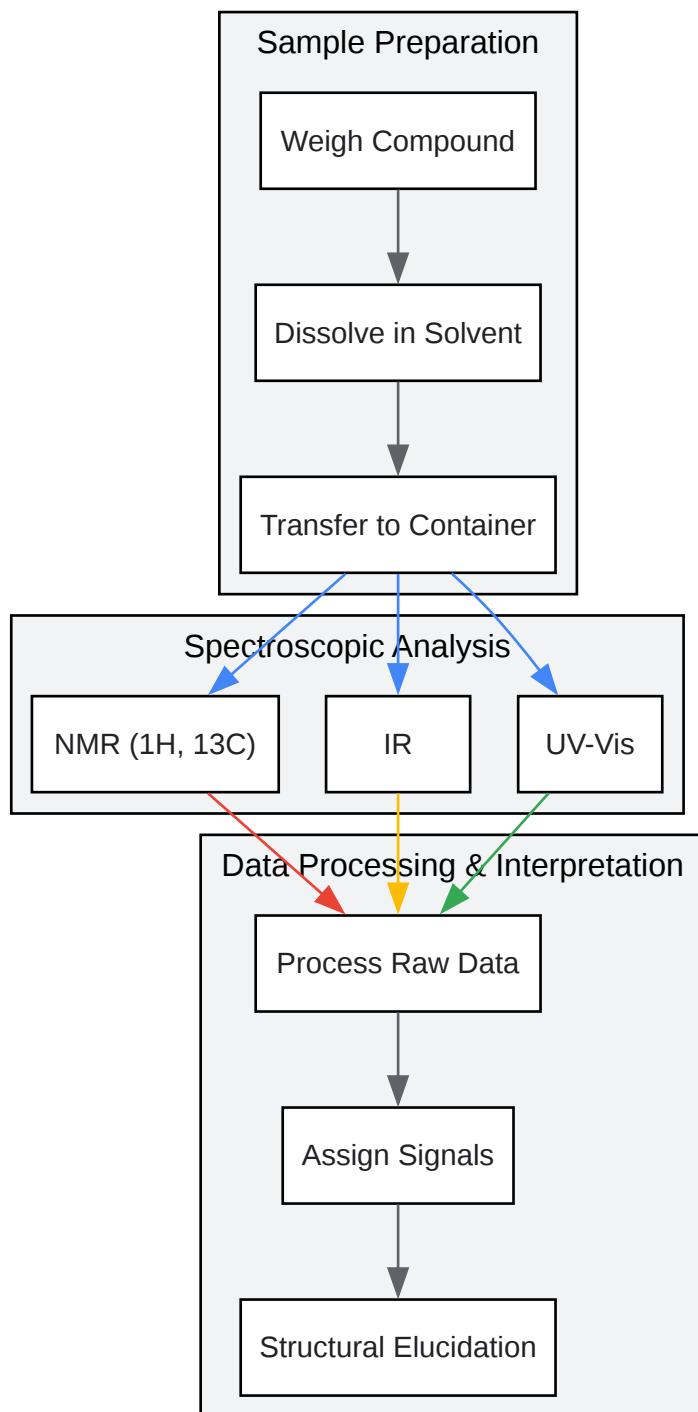
- Prepare a stock solution of dibenzoylmethane of a known concentration in a suitable UV-transparent solvent (e.g., ethanol).
- From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5.

2. Instrument Setup and Data Acquisition:

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Fill a clean quartz cuvette with the solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and measure the baseline over the desired wavelength range (e.g., 200-500 nm).
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.
- The instrument software will display the absorbance as a function of wavelength.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as dibenzoylmethane.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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